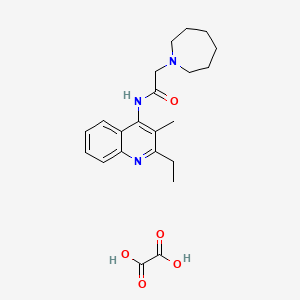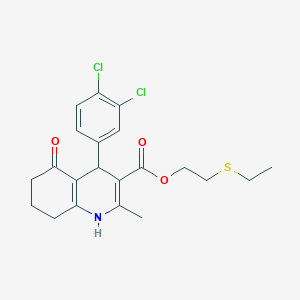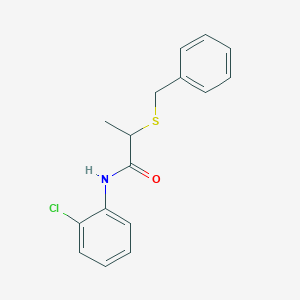![molecular formula C24H30F3N3 B5009721 1-[1-(2-Phenylethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5009721.png)
1-[1-(2-Phenylethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Phenylethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of 1-[1-(2-Phenylethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine involves multiple steps, starting with the preparation of the piperidine and piperazine rings. The synthetic route typically includes:
Formation of Piperidine Ring: This involves the reaction of 2-phenylethylamine with a suitable reagent to form the piperidine ring.
Formation of Piperazine Ring: The piperazine ring is formed by reacting 3-(trifluoromethyl)aniline with a suitable reagent.
Coupling Reaction: The final step involves coupling the piperidine and piperazine rings under specific reaction conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-[1-(2-Phenylethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine or piperazine rings are replaced with other groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(2-Phenylethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(2-Phenylethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[1-(2-Phenylethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine: This compound has a similar piperidine structure but lacks the trifluoromethyl group on the piperazine ring.
N-Phenyl-1-(2-phenylethyl)piperidin-4-amine: This compound has a similar piperidine structure but differs in the substitution pattern on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(2-phenylethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F3N3/c25-24(26,27)21-7-4-8-23(19-21)30-17-15-29(16-18-30)22-10-13-28(14-11-22)12-9-20-5-2-1-3-6-20/h1-8,19,22H,9-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBYDPFSYVJLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-NITROPHENYL)-2-({5-PROPYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDE](/img/structure/B5009639.png)
![1-(4-Methylphenyl)-2-(3-nitrophenyl)-3,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-2-ol;bromide](/img/structure/B5009645.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)oxamide](/img/structure/B5009657.png)
![2-{4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}pyrimidine](/img/structure/B5009660.png)

![2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5009672.png)
![N-(4-{[(1-methyl-4-piperidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5009682.png)
![2-Chloro-4-[2,4-di(piperidin-1-yl)pyrimidin-5-yl]-6-phenylpyrimidine](/img/structure/B5009683.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5009695.png)

![N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide](/img/structure/B5009707.png)
![1-[3-[[3-(4-Piperidin-1-ylpiperidine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone](/img/structure/B5009710.png)
![ethyl 3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5009723.png)
